molecular formula C15H16N2O3 B1265838 4'-Amino-2',5'-dimethoxybenzanilide CAS No. 6268-05-9

4'-Amino-2',5'-dimethoxybenzanilide

Cat. No. B1265838
CAS RN: 6268-05-9
M. Wt: 272.3 g/mol
InChI Key: DDRCIGNRLHTTIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Amino-2',5'-dimethoxybenzanilide and related compounds involves multi-step chemical processes. For example, 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, a compound with similarities in structure and functional groups, is synthesized through the direct alkylation of 1,2-dimethoxy-5-bromo-aniline using beta-diethylaminoethyl chloride-ethylene-[14C], yielding a product with significant purity and specific activity (Wang, Fawwaz, & Heertum, 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-Amino-2',5'-dimethoxybenzanilide is often analyzed using various spectroscopic methods. For instance, (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, a compound with structural similarities, was analyzed using FT-IR, Raman, UV-Visible, 1H NMR, 13C NMR, and other spectroscopic techniques, revealing insights into its molecular geometry, stability, and electronic properties (Punitha, Senthilkumar, & Muthukumaran, 2020).

Scientific Research Applications

Application 1: Use in Dye Molecules

  • Specific Scientific Field : Chemistry, specifically the study of dye molecules .
  • Summary of the Application : The compound is used in the complex formation of dye molecules with cyclodextrins . This fundamental approach has potential nanotechnological applications in the creation of optoelectronic devices .
  • Methods of Application : The complex formation between cyclodextrins and dyes, including 4’-Amino-2’,5’-dimethoxybenzanilide, has been employed to affect the photophysical and photochemical characteristics of organic dyes .
  • Results or Outcomes : The fluorescent hybrid nanomaterials consisting of supramolecular assemblies of cyclodextrins with fluorescent dyes can be considered as multivalent scaffolds for the construction of various devices applicable in science and technology .

Application 2: Use in Dye Formulation

  • Specific Scientific Field : Chemistry, specifically the study of dye formulation .
  • Summary of the Application : The compound is used in the formulation of dyes . This process involves the hydrolysis of 4’-Amino-2’,5’-dimethoxybenzanilide, followed by a reaction with sodium cyanide .
  • Methods of Application : The Sandmeyer reaction, a process used to synthesize aryl halides from aryl diazonium salts, is employed in the formulation of these dyes .
  • Results or Outcomes : The outcome of this process is the creation of a specific dye, known as Pigment Violet 13 .

Application 3: Use in Herbicide Formulations

  • Specific Scientific Field : Chemistry, specifically the study of herbicide formulations .
  • Summary of the Application : The compound is used in the formulation of herbicides . This process involves the reaction of 4’-Amino-2’,5’-dimethoxybenzanilide with an amine, forming a salt of 2,4-D .
  • Methods of Application : The formulation renders the 2,4-D acid active ingredient water soluble. Common amine salt formulations of 2,4-D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .
  • Results or Outcomes : The outcome of this process is the creation of a specific herbicide, known as 2,4-D .

Safety And Hazards

4’-Amino-2’,5’-dimethoxybenzanilide may cause skin and eye irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment .

properties

IUPAC Name

N-(4-amino-2,5-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRCIGNRLHTTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064187
Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2,5-dimethoxyphenyl)benzamide

CAS RN

6268-05-9
Record name 4-Benzoylamino-2,5-dimethoxyaniline
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Record name 4-Benzoylamino-2,5-dimethoxyaniline
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Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Record name Benzamide, N-(4-amino-2,5-dimethoxyphenyl)-
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Record name 4'-amino-2',5'-dimethoxybenzanilide
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Record name 4-BENZOYLAMINO-2,5-DIMETHOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Grison, PE Pilet - Zeitschrift für Pflanzenphysiologie, 1982 - Elsevier
Isoperoxidases can be detected by Fast Blue BB (FBBB: 4′amino-2′,5′-dimethoxybenzanilide) in the presence of hydrogen peroxide at small quantity. It is not possible, however, to …
Number of citations: 9 www.sciencedirect.com
ML Petras - Proceedings of the National Academy of …, 1963 - National Acad Sciences
must look closely to find any heterogeneity of density in denatured DNAs at pH DNA.18 IN MUS MUSCULUS* number of electrophoretic Page 1 112 GENETICS: ML PETRAS PROC. …
Number of citations: 112 www.pnas.org
MJ Jenita, G Venkatesh, VK Subramanian… - Journal of Molecular …, 2013 - Elsevier
Absorption, steady state and time resolved fluorescence spectra of fast blue RR (FBRR) and fast violet B (FVB) were studied in hydroxypropyl-α-cyclodextrin (HP-α-CD) and …
Number of citations: 8 www.sciencedirect.com
AAM Prabhu, RK Sankaranarayanan… - The Journal of …, 2012 - ACS Publications
Absorption and steady-state and time-resolved fluorescence spectra of fast blue RR (FBRR) and fast violet B (FVB) were studied in solvents with different polarities and in the presence …
Number of citations: 59 pubs.acs.org
O Fedorova, Y Fedorov - Cyclodextrins-Core Concepts and New …, 2023 - intechopen.com
Cyclodextrins possess a hydrophobic cavity due to which they are suitable for inclusion of various organic dyes. The complex formation between CDs and dyes has been employed to …
Number of citations: 2 www.intechopen.com
M Ferraroni, S Tilli, F Briganti, WR Chegwidden… - Biochemistry, 2002 - ACS Publications
The human genetic variant carbonic anhydrase I (CA I) Michigan 1 results from a single point mutation that changes His 67 to Arg in a critical region of the active site. This variant of the …
Number of citations: 55 pubs.acs.org
H LT, R SI - researchgate.net
ASSAY, KIT AND APPARATUS FOR DETECTION OF ARTEMISININ DERIVATIVES - European Patent Office - EP 1969377 B1 Page 1 Note: Within nine months of the publication of the …
Number of citations: 2 www.researchgate.net
SL Allen - 1961 - deepblue.lib.umich.edu
Materials and Methods A detailed description of the materials and some of the methods employed in this study was given in an earlier report (Allen, 1960~). Representatives of four of …
Number of citations: 92 deepblue.lib.umich.edu
SL Allen - Genetics, 1960 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Material: Variety 1 of T. pyriformis contains four inbred strains (families), A, B, C, and D, each of which was derived from a wild isolate by selection and …
Number of citations: 89 www.ncbi.nlm.nih.gov
EM Johnson, R Spinuzz1 - Development, 1966 - journals.biologists.com
Electrophoretic and biochemical techniques were applied to homogenates of the rat’s visceral yolk-sac. Non-specific esterase, acid phosphatase, malate and lactate dehydrogenases …
Number of citations: 37 journals.biologists.com

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